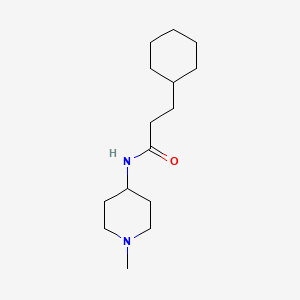![molecular formula C16H22N2O4 B5127464 3-[hydroxy-(4-nitrophenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B5127464.png)
3-[hydroxy-(4-nitrophenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one
説明
3-[Hydroxy-(4-nitrophenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxy group, a nitrophenyl group, and a tetramethylpiperidinone core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[hydroxy-(4-nitrophenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzaldehyde with 2,2,6,6-tetramethylpiperidin-4-one in the presence of a suitable base to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
3-[Hydroxy-(4-nitrophenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-[oxo-(4-nitrophenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one.
Reduction: Formation of 3-[hydroxy-(4-aminophenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-[Hydroxy-(4-nitrophenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one has diverse applications in scientific research:
作用機序
The mechanism of action of 3-[hydroxy-(4-nitrophenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
2-[Hydroxy(4-nitrophenyl)methyl]cyclohexanone: Shares a similar nitrophenyl group but has a different core structure.
4-Hydroxy-3-nitrophenylacetic acid: Contains a hydroxy and nitrophenyl group but differs in its overall structure and properties.
Uniqueness
3-[Hydroxy-(4-nitrophenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one is unique due to its tetramethylpiperidinone core, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
特性
IUPAC Name |
3-[hydroxy-(4-nitrophenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-15(2)9-12(19)13(16(3,4)17-15)14(20)10-5-7-11(8-6-10)18(21)22/h5-8,13-14,17,20H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILSLUDMEKLBRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(N1)(C)C)C(C2=CC=C(C=C2)[N+](=O)[O-])O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701321400 | |
| Record name | 3-[hydroxy-(4-nitrophenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701321400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646139 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
371937-83-6 | |
| Record name | 3-[hydroxy-(4-nitrophenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701321400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone;oxalic acid](/img/structure/B5127389.png)
![[5-({5-[4-(butoxycarbonyl)phenyl]-2-furyl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5127391.png)
![(Z)-3-(2,5-dimethoxyanilino)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5127394.png)


![6-CHLORO-7-[(4-ETHENYLPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE](/img/structure/B5127410.png)
![3-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid](/img/structure/B5127418.png)
![3-(3,4-dimethoxyphenyl)-11-(2-isopropoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5127435.png)

![2-[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE](/img/structure/B5127446.png)
![5-[2-(2-bromoethoxy)ethoxy]-2-chloro-1,3-dimethylbenzene](/img/structure/B5127450.png)

![3-N,8-N-bis(4-methoxyphenyl)-6-oxobenzo[c]chromene-3,8-disulfonamide](/img/structure/B5127482.png)
